4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride
Overview
Description
“4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1189494-84-5 . It has a molecular weight of 331.21 . The IUPAC name for this compound is 4-(4-methyl-1-piperidinyl)-3-(trifluoromethyl)phenylamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17F3N2.2ClH/c1-9-4-6-18(7-5-9)12-3-2-10(17)8-11(12)13(14,15)16;;/h2-3,8-9H,4-7,17H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 331.21 . More detailed physical and chemical properties were not found in my web search results.Scientific Research Applications
Metabolic Studies
- Labelling of Neuroleptic Butyrophenones : A compound related to 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride, specifically a neuroleptic agent ID-4708-(piperidine-14C), was synthesized for use in metabolic studies. This synthesis involved several chemical reactions, including the Mannich reaction and Grignard reaction, ultimately leading to the production of ID-4708-(piperidine-14 C) (Nakatsuka, Kawahara, & Yoshitake, 1981).
Cancer Treatment
- Aurora Kinase Inhibitor : Compounds structurally similar to this compound have been explored as inhibitors of Aurora A kinase, suggesting potential utility in cancer treatment. These compounds include (2S, 4S)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazole-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
- Antimycobacterial Spiro-piperidin-4-ones : Research has shown the synthesis and biological activity of compounds closely related to this compound against various strains of Mycobacterium, including tuberculosis. This discovery is significant for antimycobacterial therapies (Kumar et al., 2008).
Medicinal Chemistry Synthesis
- Oxindole Synthesis via Palladium-catalyzed CH Functionalization : Research involving palladium-catalyzed CH functionalization includes the synthesis of compounds like Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, which are structurally related to this compound. These compounds have applications in medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).
Synthesis and Conformational Study
- Novel Piperidine-Fused Compounds : Piperidine-fused compounds, such as benzoxazino- and quinazolinonaphthoxazines, have been synthesized and studied for their conformational properties. These studies contribute to the understanding of molecular structures and reactions in chemistry, relevant to compounds like this compound (Csütörtöki et al., 2012).
Neuroprotection in Cerebral Ischaemia
- Effects of Ca2+ and Na+ Channel Inhibitors : Studies involving molecules like NNC 09-0026, structurally related to this compound, have explored their effects on human omega-conotoxin sensitive N-type voltage-dependent Ca2+ channel currents and Na+ channel currents in vitro. These molecules have shown potential in providing neuroprotection in cases of global cerebral ischaemia (O'Neill et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c1-9-4-6-18(7-5-9)12-3-2-10(17)8-11(12)13(14,15)16;;/h2-3,8-9H,4-7,17H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHIEDHHFYKBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661720 | |
Record name | 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189494-84-5 | |
Record name | 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.